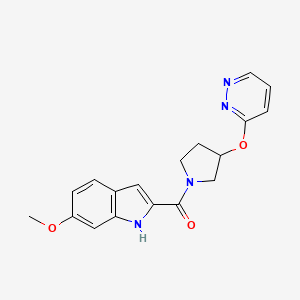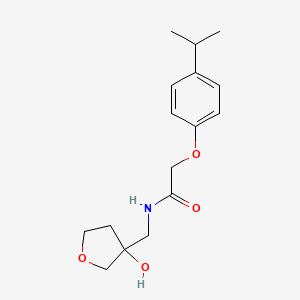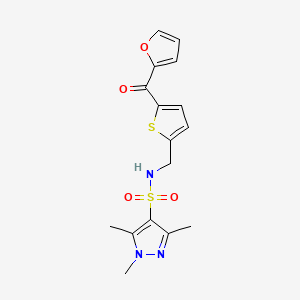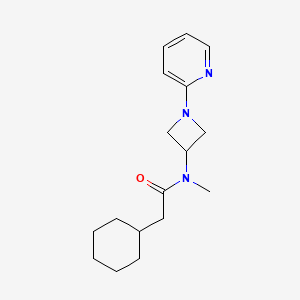![molecular formula C13H16FNO5 B2990855 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248279-00-5](/img/structure/B2990855.png)
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as FMOC-L-3,4-diaminobenzoic acid, is a chemical compound that has gained significant attention in the field of scientific research. FMOC-L-3,4-diaminobenzoic acid is a derivative of 3,4-diaminobenzoic acid, which is a key intermediate in the synthesis of folic acid.
作用機序
The mechanism of action of FMOC-L-3,4-diaminobenzoic acid is not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes that are involved in the synthesis of folic acid. Folic acid is an essential vitamin that plays a key role in various biological processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
FMOC-L-3,4-diaminobenzoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using FMOC-L-3,4-diaminobenzoic acid in lab experiments is its high yield of synthesis. Additionally, the FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. However, one limitation of using FMOC-L-3,4-diaminobenzoic acid is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the investigation of its mechanism of action, which may lead to the development of new drugs that target the same enzymes. Additionally, further research is needed to explore the potential therapeutic applications of FMOC-L-3,4-diaminobenzoic acid, particularly in the treatment of inflammatory conditions and bacterial infections.
Conclusion
In conclusion, FMOC-L-3,4-diaminobenzoic acid is a compound that has gained significant attention in the field of scientific research. Its high yield of synthesis and ease of use in peptide synthesis make it a popular choice for lab experiments. While its mechanism of action is not well understood, it has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antibacterial properties. There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
合成法
The synthesis of FMOC-L-3,4-diaminobenzoic acid involves the reaction of 3,4-diaminobenzoic acid with FMOC-Cl in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by filtration and purification. The yield of the reaction is typically high, making this method an efficient way to produce FMOC-L-3,4-diaminobenzoic acid.
科学的研究の応用
FMOC-L-3,4-diaminobenzoic acid has been used in various scientific research applications. One of the most significant applications is in the field of peptide synthesis. FMOC-L-3,4-diaminobenzoic acid is used as a protecting group for the amino group of amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis.
特性
IUPAC Name |
5-fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHZMOSKKUWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)

![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)




![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990790.png)
![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)

